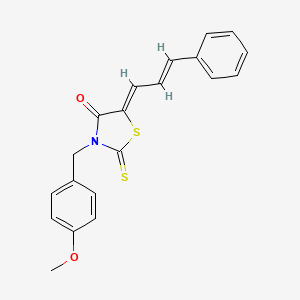
3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a nitro group at the third position, a quinolinylamino group at the fourth position, and a chromen-2-one core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the nitration of a suitable chromenone precursor to introduce the nitro group at the third position. This is followed by the introduction of the quinolinylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates that can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones and quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.
科学的研究の応用
Chemistry: 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its chromenone core. It can be used to label and visualize biological molecules and processes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its chromophore properties make it suitable for use in various coloring applications.
作用機序
The mechanism of action of 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The quinolinylamino group can bind to specific proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
4-(6-quinolinylamino)-2H-chromen-2-one: Lacks the nitro group, which affects its reactivity and biological activity.
3-amino-4-(6-quinolinylamino)-2H-chromen-2-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
3-nitro-4-(4-pyridylamino)-2H-chromen-2-one: Has a pyridylamino group instead of a quinolinylamino group, which can influence its binding affinity and specificity.
Uniqueness: The presence of both the nitro group and the quinolinylamino group in 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial use.
特性
IUPAC Name |
3-nitro-4-(quinolin-6-ylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c22-18-17(21(23)24)16(13-5-1-2-6-15(13)25-18)20-12-7-8-14-11(10-12)4-3-9-19-14/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWILEIVGHRAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,4-dimethoxyphenyl)-1-methylpropyl]-3,3-diphenylpropanamide](/img/structure/B5042340.png)
![N-(1H-benzimidazol-2-ylmethyl)-3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B5042347.png)
![5-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-furamide](/img/structure/B5042349.png)
![4-tert-butyl-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5042354.png)
![ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5042366.png)
![N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5042388.png)
![3-Methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5042395.png)
![(4Z)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B5042408.png)
![1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5042411.png)
methanethione](/img/structure/B5042419.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5042425.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5042430.png)
![5-[(5-bromothiophen-2-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5042436.png)
